1-(4-Ethoxypyrimidin-2-yl)ethanone
Description
1-(4-Ethoxypyrimidin-2-yl)ethanone is a pyrimidine derivative characterized by an ethoxy group at the 4-position and an acetyl group (ethanone) at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to engage in hydrogen bonding .
Properties
CAS No. |
145947-97-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(4-ethoxypyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-7-4-5-9-8(10-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI Key |
LNLIGTYHRVFOBN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
Canonical SMILES |
CCOC1=NC(=NC=C1)C(=O)C |
Synonyms |
Ethanone, 1-(4-ethoxy-2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Aminopyrimidin-4-yl)ethanone (CAS: 106157-82-8)
- Substituents: Amino group at 2-position, acetyl at 4-position.
- Safety data indicate strict handling protocols due to respiratory risks .
4-Acetyl-2-methylpyrimidine (Synonym: 1-(2-Methyl-4-pyrimidinyl)ethanone)
- Substituents : Methyl at 2-position, acetyl at 4-position.
- Listed in flavor chemistry handbooks, suggesting applications in fragrance or food additives .
Heterocyclic Ring Modifications
1-(4-Chloropyridin-2-yl)ethanone (CAS: 60159-37-7)
- Structure : Pyridine ring with chlorine at 4-position and acetyl at 2-position.
- Physical Properties : Melting point 35–37°C, boiling point 238°C, density 1.233 g/cm³ .
- Key Differences : The pyridine ring’s lower basicity compared to pyrimidine may alter coordination chemistry. Chlorine’s electron-withdrawing effect contrasts with ethoxy’s electron-donating nature.
2-(Methylamino)-1-(pyrazin-2-yl)ethanone
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
- Substituents : Fluorophenyl and sulfanylidene groups.
- Research Findings: Exhibits notable biological activities, including antimicrobial and anticancer properties, attributed to the sulfanylidene group’s redox activity .
JWH Series (e.g., JWH-250, JWH-302)
- Structure: Indole-3-yl-ethanone derivatives with methoxyphenyl substituents.
- Activities: Cannabinoid receptor agonists with psychoactive effects. The methoxy group’s position (2-, 3-, or 4-) significantly influences receptor binding affinity .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
